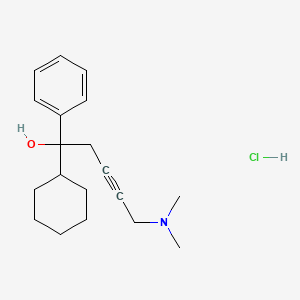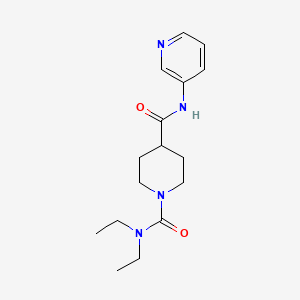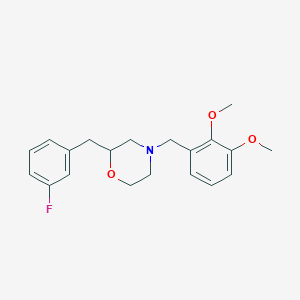![molecular formula C15H12N2O3S B6120395 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B6120395.png)
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide is not fully understood. However, studies have shown that this compound targets specific cellular pathways in cancer cells and inhibits their growth. In addition, this compound has been shown to disrupt the cell membrane of fungal cells, leading to their death.
Biochemical and Physiological Effects:
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In fungal cells, this compound has been shown to disrupt the cell membrane and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various scientific research applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to both cancer and normal cells, and further research is needed to determine its safe dosage and potential side effects.
Direcciones Futuras
There are several future directions for the research of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide. One of the potential directions is the development of new derivatives of this compound with improved anticancer and antifungal properties. Another direction is the investigation of the potential applications of this compound in organic electronics and other material science fields. Additionally, further research is needed to determine the safety and potential side effects of this compound in humans and animals.
Métodos De Síntesis
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been reported through various methods. One of the most commonly used methods is the reaction of 2-amino-4-(2-methoxyphenyl)thiazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. This method yields N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide in good yields and high purity.
Aplicaciones Científicas De Investigación
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been studied for its antifungal properties and has shown potential in controlling fungal infections in crops. In material science, this compound has been studied for its potential applications in organic electronics and has shown promising results in improving the performance of organic electronic devices.
Propiedades
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-12-6-3-2-5-10(12)11-9-21-15(16-11)17-14(18)13-7-4-8-20-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLZRRKEVFNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)
![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
![N-[2-(acetylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B6120372.png)
![methyl 7-(2-hydroxyphenyl)-2-mercapto-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6120375.png)
![N-(1-{[2-(3,4-dihydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6120405.png)
